Cas no 85806-67-3 (Methyl 2-methyloxazole-4-carboxylate)

Methyl 2-methyloxazole-4-carboxylate structure
85806-67-3 structure
Product Name:Methyl 2-methyloxazole-4-carboxylate
CAS番号:85806-67-3
MF:C6H7NO3
メガワット:141.124681711197
MDL:MFCD03265460
CID:706799
PubChem ID:329762559
Update Time:2025-05-26

Methyl 2-methyloxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-methyloxazole-4-carboxylate
    • 2-methyl-oxazole-4-carboxylic aicd methyl ester
    • 4-Oxazolecarboxylicacid, 2-methyl-, methyl ester
    • methyl 2-methyl-1,3-oxazole-4-carboxylate
    • Methyl-2-methyl oxazole-4-carboxylate
    • METHYL-4-METHYL-3,5-OXAZOLECARBOXYLATE
    • 2-Methyl-oxazole-4-carboxylic acid methyl ester
    • 2-Methyloxazole-4-carboxylic acid methyl ester
    • 2-Methyl-1,3-oxazole-4-carboxylic acid methyl ester
    • 4-OXAZOLECARBOXYLIC ACID, 2-METHYL-, METHYL ESTER
    • 2-Methyl-oxazole-4-carboxylicacidmethylester
    • PubChem11666
    • NBBUIANVONUUEM-UHFFFAOYSA-N
    • methyl 2-methyloxazol-4-caboxylate
    • methyl
    • 2-Methyl-4-oxazolecarboxylic acid methyl ester
    • EN300-76074
    • SY018269
    • AB13936
    • DTXSID80445935
    • Z1184916182
    • AKOS006339865
    • F2167-7118
    • 85806-67-3
    • AC-6350
    • SCHEMBL286492
    • methyl 2-methyloxazol-4-carboxylate
    • CS-W003035
    • AS-19725
    • methyl2-methyloxazole-4-carboxylate
    • J-522051
    • Methyl 2-methyloxazole-4-carboxylate, 97%
    • MFCD03265460
    • MDL: MFCD03265460
    • インチ: 1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
    • InChIKey: NBBUIANVONUUEM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=COC(C)=N1)OC

計算された属性

  • せいみつぶんしりょう: 141.04300
  • どういたいしつりょう: 141.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.18
  • ゆうかいてん: 56-60 °C
  • ふってん: 191.052°C at 760 mmHg
  • フラッシュポイント: 69.346°C
  • 屈折率: 1.468
  • PSA: 52.33000
  • LogP: 0.76960

Methyl 2-methyloxazole-4-carboxylate セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38-52/53
  • セキュリティの説明: 26-61
  • 危険物標識: Xi
  • リスク用語:R36/37/38; R52/53
  • ちょぞうじょうけん:Room temperature

Methyl 2-methyloxazole-4-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Methyl 2-methyloxazole-4-carboxylate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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M338488-100mg
Methyl 2-Methyloxazole-4-carboxylate
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$ 80.00 2022-06-03
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Methyl 2-methyloxazole-4-carboxylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
リファレンス
The oxidation of 2-oxazolines to 1,3-oxazoles
Meyers, A. I.; et al, Tetrahedron Letters, 1994, 35(16), 2481-4

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  5 min, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.2 0 - 5 °C; 5 °C → rt; 18 h, rt
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 30 °C; 2 h, 30 °C; 30 °C → rt
リファレンス
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Reagents: Methanol ,  Sodium methoxide
1.4 Reagents: Camphorsulfonic acid Solvents: Toluene
リファレンス
An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW 475151
Hermitage, Stephen A.; et al, Organic Process Research & Development, 2001, 5(1), 37-44

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C; 2 h, rt
リファレンス
Synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists for use in the treatment of drug abuse
Iso, Yasuyoshi; et al, Synthesis, 2006, (2), 243-246

合成方法 5

はんのうじょうけん
1.1 Reagents: 2-Chloropyridine N-oxide Catalysts: Silver triflate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Acetonitrile ;  6 h, 80 °C
リファレンス
Three-Component [2+2+1] Gold(I)-Catalyzed Oxidative Generation of Fully Substituted 1,3-Oxazoles Involving Internal Alkynes
Dubovtsev, Alexey Yu.; et al, Advanced Synthesis & Catalysis, 2019, 361(12), 2926-2935

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
1.2 20 min, -10 °C
1.3 Solvents: Diethyl ether ;  2 h, 0 °C
1.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
リファレンス
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid Solvents: Acetic acid
リファレンス
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

合成方法 8

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid
リファレンス
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Bromotrichloromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
リファレンス
Applications of the Achmatowicz Rearrangement in Natural Product Synthesis
Hobson, Stephen, 2010, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Bromotrichloromethane ;  -10 °C; 8 h, -10 °C; -10 °C → rt; 2 h, rt
リファレンス
The Synthesis of Novel Disorazoles
Schaeckel, Romy; et al, Angewandte Chemie, 2010, 49(9), 1619-1622

合成方法 11

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  rt
2.2 Reagents: Triethylamine ;  0 °C; overnight, rt
3.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

合成方法 12

はんのうじょうけん
1.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
リファレンス
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

合成方法 13

はんのうじょうけん
1.1 Reagents: Hexamethylphosphoramide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Dichloromethane
リファレンス
Total Synthesis of (-)-Hennoxazole A
Smith, Thomas E.; et al, Journal of Organic Chemistry, 2008, 73(1), 142-150

合成方法 14

はんのうじょうけん
1.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  1.5 h, 0 °C
1.2 18 h, rt
1.3 Reagents: Water ;  10 min, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 30 °C
リファレンス
Towards New Tricyclic Motifs: Intramolecular C-H Arylation as the Key Step in a Formal [3+3] Cyclocondensation Strategy
Vrijdag, Johannes L. ; et al, European Journal of Organic Chemistry, 2017, 2017(11), 1465-1474

合成方法 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications
Iso, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2006, 49(3), 1080-1100

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 20 - 25 °C
1.2 Reagents: Bromotrichloromethane ;  20 - 25 °C; 25 °C → 7 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  7 °C → 5 °C; 5 h, 0 - 5 °C; 5 °C → 7 °C; 1 h, 3 - 7 °C; 7 °C → 25 °C
リファレンス
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt; 18 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Bromotrichloromethane ;  1 h, 0 °C; 0 °C → rt; 9 h, rt
リファレンス
Oxidative Rearrangements of Isobenzofurans: Studies toward the Synthesis of the Ajudazols
Hobson, Stephen J.; et al, Organic Letters, 2008, 10(13), 2813-2816

合成方法 19

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, rt; 18 h, rt
2.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
2.2 2 h, rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
リファレンス
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

合成方法 20

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 45 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt
1.4 Solvents: Water ;  2 - 3 min, rt
1.5 Reagents: Sodium chloride Solvents: Dichloromethane ,  Water ;  pH 7, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
2.2 20 min, -10 °C
2.3 Solvents: Diethyl ether ;  2 h, 0 °C
2.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
リファレンス
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

合成方法 21

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid Solvents: Acetic acid
リファレンス
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

合成方法 22

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

合成方法 23

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

合成方法 24

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
4.1 Reagents: Acetic acid Solvents: Acetic acid
リファレンス
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Methyl 2-methyloxazole-4-carboxylate Raw materials

Methyl 2-methyloxazole-4-carboxylate Preparation Products

Methyl 2-methyloxazole-4-carboxylate サプライヤー

Amadis Chemical Company Limited
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Audited Supplier レビュー対象ベンダー
(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
注文番号:A10253
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 15:32
価格 ($):550.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
A10253
清らかである:99%
はかる:100g
価格 ($):550.0
Email